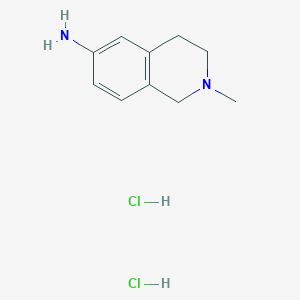
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
概要
説明
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound with the CAS Number: 2139294-76-9 . It has a molecular weight of 235.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-5-4-8-6-10 (11)3-2-9 (8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.The storage temperature, shipping temperature, and physical form of the compound are not specified in the search results .
科学的研究の応用
Therapeutic Potential in Cancer and CNS Disorders
The tetrahydroisoquinoline scaffold, which includes compounds such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride, has been extensively studied for its diverse pharmacological properties. Initially recognized for its neurotoxicity, certain derivatives have since been identified as endogenous agents with potential Parkinsonism-preventing effects in mammals. The scaffold has been explored for its therapeutic applications across various areas, notably in cancer treatment and central nervous system (CNS) disorders. The approval of trabectedin, a compound featuring the tetrahydroisoquinoline structure, for soft tissue sarcomas underscores the significant anticancer potential of these derivatives. Additionally, the scaffold has shown promise in drug discovery efforts targeting malaria, tuberculosis, HIV, HSV infection, leishmaniasis, and more, demonstrating its versatility and potential as a novel drug class for various therapeutic activities (Singh & Shah, 2017).
Neuroprotective, Antiaddictive, and Antidepressant Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Mechanistic insights suggest that its therapeutic effects may involve gentle activation of monoaminergic systems in the brain, coupled with inhibition of monoamine oxidase (MAO)-dependent oxidation and a reduction in glutamate system activity. These findings support its potential as an antidepressant and antiaddictive drug, demonstrated through various animal models of depression and addiction (Antkiewicz‐Michaluk et al., 2018).
Anticancer Applications
The tetrahydroisoquinoline (THIQ) ring is a "privileged scaffold" in medicinal chemistry due to its wide-ranging pharmacological effects. This has led to significant interest in THIQ-based natural products and their synthetic analogs for antitumor properties, making it a critical scaffold for anticancer drug design. Various medicinal chemistry strategies have been employed to develop THIQ analogs as inhibitors or modulators of relevant anticancer targets, highlighting the scaffold's potential in anticancer drug design. Despite challenges such as selectivity, the ease of synthesis and reactivity of the THIQ scaffold makes it ideal for further exploration in novel anticancer agents (Faheem et al., 2021).
Safety and Hazards
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) analogs, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets in a way that affects various biological activities .
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting they may influence multiple pathways .
Pharmacokinetics
It is noted that the compound has high gi absorption , which can impact its bioavailability.
Result of Action
It is known that thiq analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.
生化学分析
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to influence enzymatic activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation over time can lead to changes in its biochemical activity, which must be considered in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its activity and interactions with other biomolecules, thereby modulating its biochemical effects.
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYRXKBUOXGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




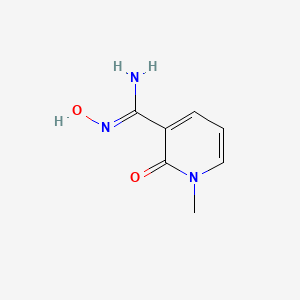
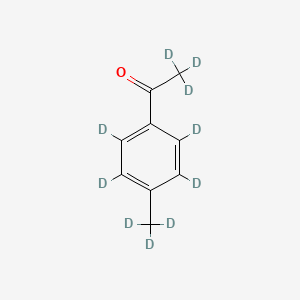
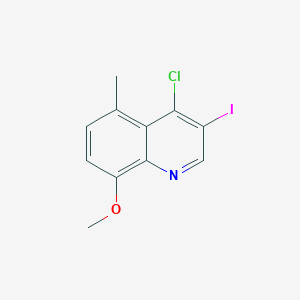
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)
![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)



![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)

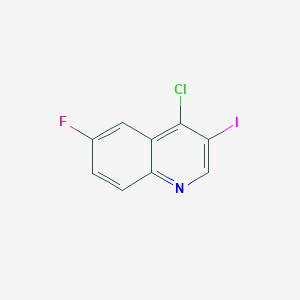
![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)